molecular formula C7H3NS B14456373 3-(Thiophen-3-YL)prop-2-ynenitrile CAS No. 73606-42-5

3-(Thiophen-3-YL)prop-2-ynenitrile

Cat. No.: B14456373
CAS No.: 73606-42-5
M. Wt: 133.17 g/mol
InChI Key: LBTQFVWRDKGODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-YL)prop-2-ynenitrile is a heterocyclic organic compound that features a thiophene ring attached to a propynenitrile group Thiophene is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-YL)prop-2-ynenitrile typically involves the coupling of a thiophene derivative with a propynenitrile group. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiophene halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-YL)prop-2-ynenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene amines.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

3-(Thiophen-3-YL)prop-2-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-YL)prop-2-ynenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-YL)prop-2-ynenitrile: Similar structure but with the thiophene ring attached at the 2-position.

    Thiophene-3-acetic acid: Contains a carboxylic acid group instead of a nitrile group.

    Thiophene-2-carboxaldehyde: Features an aldehyde group on the thiophene ring.

Uniqueness

3-(Thiophen-3-YL)prop-2-ynenitrile is unique due to the presence of both the thiophene ring and the propynenitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

73606-42-5

Molecular Formula

C7H3NS

Molecular Weight

133.17 g/mol

IUPAC Name

3-thiophen-3-ylprop-2-ynenitrile

InChI

InChI=1S/C7H3NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H

InChI Key

LBTQFVWRDKGODT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C#CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.